molecular formula C20H17N3 B14537289 1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline CAS No. 62209-26-1

1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline

Cat. No.: B14537289
CAS No.: 62209-26-1
M. Wt: 299.4 g/mol
InChI Key: RGAJTPMJNMLDOE-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroquinolin-8-yl)-9H-beta-carboline stands out due to its fused ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62209-26-1

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroquinolin-8-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H17N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-2,4,6-7,9-12,16,23H,3,5,8H2

InChI Key

RGAJTPMJNMLDOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

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